Noracymethadol gluconate

Description

Properties

CAS No. |

7645-01-4 |

|---|---|

Molecular Formula |

C28H41NO9 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

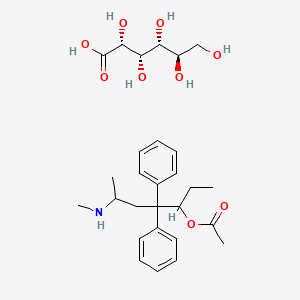

[6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C22H29NO2.C6H12O7/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h6-15,17,21,23H,5,16H2,1-4H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |

InChI Key |

UOCWHHASBAVCPX-IFWQJVLJSA-N |

Isomeric SMILES |

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Analog Development

Synthetic Pathways for Noracymethadol and Related Methadol Derivatives

The synthesis of noracymethadol is intrinsically linked to the synthesis of its parent compound, methadol. A modern stereospecific synthesis for N-demethylated methadols, the direct precursors to noracymethadol, has been developed. This pathway commences with enantiomerically pure (R)- or (S)-alaninol. The process involves the creation of a cyclic sulfamidate intermediate. Subsequent reaction with diphenylacetonitrile, followed by a Grignard reaction with ethylmagnesium bromide to introduce the ethyl group, and then reduction of the resulting ketone, yields the four possible stereoisomers of N-demethylated methadol. nih.govacs.org

From the N-demethylated methadol precursor, the synthesis of noracymethadol proceeds through esterification of the hydroxyl group.

N-Demethylation Strategies in Opioid Chemical Synthesis

A crucial step in the synthesis of noracymethadol is the removal of a methyl group from the nitrogen atom of a precursor molecule. One documented method for the synthesis of α-l-noracetylmethadol (a specific isomer of noracymethadol) involves the N-demethylation of α-l-acetylmethadol. This can be achieved by reacting α-l-acetylmethadol with mercuric acetate (B1210297) in a refluxing solution of dilute acetic acid. nih.gov This method provides a direct route to noracymethadol from an existing methadol derivative.

The broader field of opioid chemistry has seen the development of various N-demethylation techniques, as the substituent on the nitrogen atom plays a critical role in the pharmacological activity of these compounds. chim.it These methods are essential for creating analogs with different properties.

Esterification and Salt Formation in Opioid Compound Design

The final step in the synthesis of the noracymethadol base is the esterification of the hydroxyl group of normethadol to form an acetyl ester. This is typically achieved by reacting the normethadol precursor with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

To produce noracymethadol gluconate, the noracymethadol free base is then reacted with gluconic acid. This acid-base reaction results in the formation of the gluconate salt, which can improve the solubility and stability of the compound. wikipedia.org

Rational Design Principles for Novel Opioid Analgesics

The development of synthetic opioids like those in the methadol class was historically driven by the need for analgesics with properties different from those of morphine. The initial synthesis of methadone, the parent compound of this class, was motivated by the desire to create a potent analgesic from readily available chemical precursors. wikipedia.org

The rational design of novel opioid analgesics often involves modifying existing chemical scaffolds to enhance therapeutic effects while minimizing adverse effects. researchgate.netslideshare.net Key strategies include:

Modification of the N-substituent: The nature of the group attached to the nitrogen atom significantly influences the activity of the opioid, determining whether it acts as an agonist, antagonist, or has mixed activity. nih.gov

Stereochemical control: The spatial arrangement of atoms in the molecule is critical for its interaction with opioid receptors. Synthesizing specific stereoisomers can lead to compounds with improved potency and a better side-effect profile. researchgate.net

Alteration of peripheral functional groups: Modifications to other parts of the molecule, such as the introduction of an acetyl group in noracymethadol, can affect its potency, duration of action, and metabolism.

Computational modeling and structure-activity relationship (SAR) studies are increasingly used to guide the design of new opioid candidates with desired pharmacological properties. tcsedsystem.edu

Structural Relationships and Isomerism within the Methadol Class

The methadol class of compounds is characterized by a diphenylheptane backbone. These compounds are structurally related to methadone but possess a hydroxyl group in place of the ketone group.

Noracymethadol as an Acetyl Ester of Methadol

Noracymethadol is specifically the acetyl ester of methadol. wikipedia.org This structural feature distinguishes it from methadol and other derivatives. The presence of the ester group can influence the compound's lipophilicity and how it is metabolized in the body.

Stereochemical Considerations and Optical Isomerism

A key feature of the methadol class of opioids is the presence of multiple chiral centers, leading to the existence of several stereoisomers. wikipedia.org Noracymethadol, being a derivative of methadol, also exhibits optical isomerism. wikipedia.org

The synthesis of methadol and its derivatives can produce different diastereomers, known as the α- and β-isomers, depending on the relative stereochemistry at the carbon atoms bearing the hydroxyl and amino groups. Each of these diastereomers can exist as a pair of enantiomers ((+) and (-)). Therefore, there are at least four possible optical isomers of noracymethadol. The specific stereochemistry of the molecule has a profound impact on its interaction with opioid receptors and its resulting pharmacological activity. researchgate.net

| Compound Name | Relationship to Noracymethadol | Key Structural Feature |

| Methadone | Parent compound of the class | Ketone group at position 3 |

| Methadol | Direct precursor (after demethylation) | Hydroxyl group at position 3 |

| Acetylmethadol | N-methylated analog | N-dimethyl group |

| α-l-acetylmethadol | Specific isomer of acetylmethadol | Precursor for one isomer of noracymethadol |

| Isomer Type | Description |

| Diastereomers | Stereoisomers that are not mirror images of each other (e.g., α- and β-isomers). |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other (e.g., (+)- and (-)-isomers). |

| Optical Isomers | A general term for stereoisomers that can rotate the plane of polarized light. |

Lack of Specific Research Data on the Molecular Pharmacology of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific, publicly available research data concerning the detailed molecular pharmacology and receptor interactions of this compound. While the compound is identified as a synthetic opioid analgesic related to methadone, detailed in-vitro and in-vivo studies characterizing its specific interactions with opioid receptor subtypes and the subsequent intracellular signaling pathways are not sufficiently documented in the available scientific literature to construct the detailed article as requested.

Information regarding its precise binding affinities, activation profiles, and selectivity for mu (μ), kappa (κ), and delta (δ) opioid receptors is not available. Furthermore, there is no specific information on the G-protein coupled receptor (GPCR) signaling mechanisms it may initiate or any potential for agonist-biased signaling.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for this compound strictly adhering to the requested outline on Molecular Pharmacology and Receptor Interactions. The necessary scientific data to populate the specified sections and subsections does not appear to be present in the public domain.

Molecular Pharmacology and Receptor Interactions

Structure-Activity Relationship (SAR) Studies of Noracymethadol Gluconate and Opioid Congeners

The structure-activity relationship (SAR) of Noracymethadol and its congeners, such as methadone, is crucial for understanding their interaction with opioid receptors. These studies explore how the chemical structure of these compounds influences their pharmacological activity. A common pharmacophore for many opioids includes an amine nitrogen and an aromatic ring, with their spatial relationship being a vital factor for receptor binding and activation lboro.ac.uk. For synthetic compounds like methadone and its derivatives, correlations between their structure and analgesic effects are based on these common structural elements nih.gov.

The stereochemistry of these molecules plays a significant role in their activity. For instance, in methadone, a close structural analog of Noracymethadol, the L-isomer (levomethadone) is the more active enantiomer, possessing substantial analgesic effects. In contrast, the D-isomer has minimal analgesic activity, which is attributed to steric hindrance that affects its interaction with the opioid receptor nih.gov. This highlights the importance of the three-dimensional arrangement of atoms in determining the pharmacological profile of these compounds.

Computational methods are indispensable tools for investigating the interactions between opioid ligands and their receptors at an atomic level nrfhh.comnih.gov. Molecular docking and molecular dynamics (MD) simulations are used to predict how ligands like Noracymethadol and its congeners bind to the active site of opioid receptors, such as the mu-opioid receptor (MOR) nrfhh.comnih.gov. These computational techniques help in sampling various conformations of the ligand within the receptor's binding pocket and estimating the binding affinity nrfhh.com.

These models are validated by correlating the predicted docking scores with experimentally determined binding affinities for a range of structurally diverse opioids plos.orgosti.gov. Such studies have been successfully used to predict the binding strength of new synthetic opioids, demonstrating a strong correlation between computational scores and in vitro data plos.orgosti.gov. For example, molecular docking can distinguish the binding affinities of closely related fentanyl analogs based on subtle differences in their molecular interactions with the receptor nih.gov.

MD simulations, often spanning microseconds, provide deeper insights into the dynamic nature of ligand-receptor interactions and the conformational changes the receptor undergoes upon ligand binding nih.govyoutube.com. These simulations can reveal how different ligands, such as morphine and fentanyl, induce distinct activation patterns in the receptor, which may explain their varying efficacies acs.org. By understanding these intricate interactions, researchers can design novel drug candidates with improved binding affinities and pharmacological profiles nih.gov.

The affinity and efficacy of an opioid ligand are two key parameters that define its pharmacological action. Affinity refers to the strength of the binding between the ligand and the receptor, while efficacy describes the ability of the ligand to activate the receptor and elicit a biological response once it is bound painphysicianjournal.com. The intrinsic efficacy of a ligand is a major determinant of its physiological effects and distinguishes between full agonists, partial agonists, and antagonists elifesciences.org.

For methadone, a close congener of Noracymethadol, the two enantiomers exhibit significantly different properties. Levomethadone (B1675119) (R-(-)-methadone) is a potent µ-opioid receptor agonist, whereas dextromethadone (B1670355) (S-(+)-methadone) has a much lower affinity for this receptor wikipedia.org. This difference underscores the importance of stereochemistry in receptor affinity. The analgesic effects of racemic methadone are primarily attributed to the levomethadone enantiomer wikipedia.org.

The efficacy of an opioid agonist can vary depending on the specific signaling pathway it activates. For instance, it has been hypothesized that the analgesic effects of opioids are mediated through the G protein pathway, while undesirable side effects may be linked to the β-arrestin pathway nih.gov. Ligands that show "biased agonism" by preferentially activating one pathway over the other are of significant interest for developing safer analgesics acs.orgnih.gov. The efficacy of a ligand can also be influenced by the cellular environment, including the presence of specific interacting proteins or receptor phosphorylation nih.gov.

Below is a data table summarizing the in vitro efficacy and potency of various opioid agonists at the human mu-opioid receptor (MOR).

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| Morphine | 206 | 100 |

| Fentanyl | 28.8 | 100 |

| 4-Fluorofentanyl | 4.2 | 100 |

Data sourced from Ulens et al. (2000) as cited in a broader review researchgate.net. EC50 represents the concentration of the agonist that produces 50% of the maximal response. Emax is the maximum response achievable by the agonist, relative to a standard full agonist like morphine.

The function of opioid receptors can be modulated by allosteric ligands. These molecules bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous opioids and traditional agonists nih.govnih.gov. This binding can modulate the affinity and/or efficacy of the orthosteric ligand nih.gov.

Allosteric modulators are classified based on their effect:

Positive Allosteric Modulators (PAMs) : These enhance the binding affinity or efficacy of the orthosteric agonist. PAMs could potentially increase the therapeutic effect of endogenous opioids or administered opioid drugs, allowing for lower doses and potentially reducing side effects nih.govpnas.org.

Negative Allosteric Modulators (NAMs) : These reduce the binding or efficacy of the orthosteric agonist. NAMs are being investigated for their potential in treating conditions like opioid overdose nih.govstanford.edu.

Silent Allosteric Modulators (SAMs) : Also known as neutral allosteric ligands, these bind to the allosteric site without affecting the orthosteric ligand's properties but can block the binding of other allosteric modulators nih.gov.

Research has identified small molecules that act as PAMs for the µ-opioid receptor. For example, the compound BMS-986122 has been shown to increase the affinity and potency of orthosteric agonists, including endogenous opioid peptides and drugs like methadone nih.govpnas.org. This modulation is dependent on the specific orthosteric ligand present nih.gov. The development of allosteric modulators represents a novel therapeutic strategy to fine-tune opioid receptor function, potentially offering safer and more effective treatments nih.govnih.gov.

Preclinical Pharmacological Investigations and Methodologies

In Vitro Studies of Receptor Binding and Cellular Responses

In vitro studies are the cornerstone of pharmacological profiling, providing initial data on a compound's direct interaction with its molecular targets. For Noracymethadol, these studies would focus on its affinity for opioid receptors and its ability to initiate cellular signaling cascades.

Biochemical assays are employed to quantify the binding affinity of Noracymethadol for various opioid receptor subtypes (μ, δ, and κ). The most common method is the radioligand binding assay. nih.govgiffordbioscience.comrevvity.com These assays utilize cell membranes expressing a high density of a specific opioid receptor type.

In a typical competitive binding assay, these membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope that is known to bind to the receptor) and varying concentrations of the unlabeled test compound, Noracymethadol. nih.govnih.gov The amount of radioligand displaced by Noracymethadol is measured, allowing for the calculation of its inhibitory constant (Ki). The Ki value represents the concentration of the drug required to occupy 50% of the receptors and is an inverse measure of binding affinity—a lower Ki value signifies a higher affinity. nih.gov These experiments are crucial for determining both the potency and selectivity of the compound for different opioid receptors. nih.gov

Table 1: Representative Opioid Receptor Binding Affinity Profile This table illustrates the typical data generated from radioligand binding assays. Specific experimental values for Noracymethadol are not widely available in published literature.

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

|---|---|---|---|

| Noracymethadol | Data Not Available | Data Not Available | Data Not Available |

| Morphine (Reference) | 1-10 | 200-400 | 30-60 |

| Fentanyl (Reference) | 0.1-1.0 | >1000 | >1000 |

Following the determination of binding affinity, cell-based functional assays are used to assess whether Noracymethadol acts as an agonist, antagonist, or partial agonist at the opioid receptor. These assays measure the biological response triggered by receptor binding. d-nb.info

A primary signaling pathway for μ-opioid receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. d-nb.info Assays measuring forskolin-stimulated cAMP production in cells expressing the target receptor can quantify the extent to which Noracymethadol inhibits this process. The potency (EC50) and efficacy (Emax) of the compound are determined from concentration-response curves.

Another critical signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor, which mediates receptor desensitization and internalization. nih.gov Assays like Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the interaction between the receptor and β-arrestin in real-time. Comparing a compound's potency and efficacy for G-protein activation versus β-arrestin recruitment provides a "signaling profile," revealing any potential functional selectivity or "biased agonism." nih.gov

Classic pharmacological preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD), are invaluable for assessing the functional activity of opioid compounds in a more integrated physiological system. nih.gov The myenteric plexus of the guinea pig ileum is rich in μ-opioid receptors, while the mouse vas deferens expresses a high density of δ-opioid receptors. nih.govresearchgate.net

In these assays, the tissues are isolated and placed in an organ bath, and muscle contractions are induced by electrical stimulation. Opioid agonists inhibit these contractions by presynaptically reducing the release of excitatory neurotransmitters (like acetylcholine (B1216132) in the GPI). The concentration of Noracymethadol required to inhibit the electrically-induced contractions by 50% (IC50) is a measure of its agonist potency. nih.gov These assays can also be used to determine antagonist activity by measuring a compound's ability to reverse the inhibitory effect of a known opioid agonist.

In Vivo Preclinical Models for Studying Opioid System Modulation

In vivo studies in animal models are essential to determine if the in vitro activity of Noracymethadol translates into a therapeutic effect, specifically analgesia (pain relief).

To evaluate the anti-nociceptive (pain-relieving) properties of Noracymethadol, various animal models that mimic different types of clinical pain are used. nih.govnih.gov These models rely on observing an animal's behavioral response to a noxious stimulus. nih.gov

Thermal Stimuli: The hot-plate and tail-flick tests are common models of acute thermal pain. umlub.pl In the hot-plate test, the latency for an animal to show a pain response (e.g., licking its paws or jumping) after being placed on a heated surface is measured. The tail-flick test measures the time it takes for a rodent to move its tail away from a focused beam of heat. An effective analgesic like Noracymethadol would be expected to increase this response latency. umlub.pl

Mechanical Stimuli: Mechanical sensitivity is often assessed using the von Frey filament test, where calibrated filaments are applied to the animal's paw to determine the pressure threshold that elicits a withdrawal reflex. nih.govuthscsa.edu This model is particularly useful for studying inflammatory or neuropathic pain, where hypersensitivity to touch (mechanical allodynia) is a key symptom.

Chemical Stimuli: The formalin test involves injecting a dilute formalin solution into an animal's paw, which produces a biphasic pain response. umlub.pl The initial acute phase is followed by a later, prolonged inflammatory phase. This model allows for the differentiation of analgesic effects on acute versus inflammatory pain mechanisms.

Table 2: Common Endpoints in Animal Models of Nociception

| Pain Model | Stimulus Type | Primary Endpoint Measured |

|---|---|---|

| Hot-Plate Test | Thermal | Reaction Latency (seconds) |

| Tail-Flick Test | Thermal | Withdrawal Latency (seconds) |

| Von Frey Test | Mechanical | Paw Withdrawal Threshold (grams) |

| Formalin Test | Chemical | Time Spent Licking/Flinching (seconds) |

To confirm that the anti-nociceptive effects of Noracymethadol are mediated through a specific opioid receptor, studies are often conducted in genetically modified animal strains, particularly knockout mice. nih.gov These animals have been engineered to lack a specific gene, such as the gene encoding the μ-opioid receptor (MOR-knockout mice).

If Noracymethadol produces its analgesic effects primarily through the μ-opioid receptor, its administration to MOR-knockout mice would result in a significantly reduced or completely absent anti-nociceptive effect in the pain models described above. nih.gov This approach provides definitive evidence of the compound's in vivo mechanism of action and confirms that the observed effects are not due to off-target interactions. The use of different inbred mouse strains, which can exhibit varying sensitivities to opioids, can also provide insight into the genetic factors that may influence the response to the drug. nih.gov

Development and Utilization of Selective Opioid Ligands as Research Tools

The characterization of noracymethadol's pharmacological profile has been informed by the broader understanding of opioid receptor pharmacology, which heavily relies on the use of selective opioid ligands. These chemical tools are instrumental in dissecting the specific receptor subtypes through which an opioid exerts its effects. While specific studies focusing solely on the use of a wide array of selective ligands to characterize noracymethadol are not extensively detailed in publicly available literature, the principles of such research can be applied.

Opioid receptors are broadly classified into three main types: mu (µ), delta (δ), and kappa (κ). Selective agonists and antagonists for these receptors are crucial for determining the receptor binding profile and functional activity of a compound like noracymethadol. For instance, the mu-opioid receptor is the primary target for many clinically used opioid analgesics, including morphine and methadone.

In preclinical research, the interaction of a new opioid entity with these receptors is typically evaluated through radioligand binding assays. In these assays, a radiolabeled ligand with high affinity and selectivity for a specific receptor subtype is used. The test compound, such as noracymethadol, is then introduced at various concentrations to determine its ability to displace the radioligand. This displacement is quantified as the inhibitor constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Furthermore, selective antagonists are employed to characterize the pharmacological effects of opioid agonists. Naloxone and naltrexone (B1662487) are non-selective opioid antagonists that are commonly used to reverse the effects of opioids, confirming their action through opioid receptors. In studies with l-alpha-acetylmethadol (LAAM), a structurally related compound, the administration of naltrexone was shown to precipitate withdrawal symptoms, indicating the induction of acute physical dependence mediated by opioid receptors nih.gov. The use of more selective antagonists for the mu, delta, and kappa receptors would allow for a more precise determination of the specific receptor subtypes involved in the analgesic and other effects of noracymethadol.

The table below illustrates the binding affinities (Ki) of acetylmethadol and its primary active metabolite, noracetylmethadol, at opioid receptors, providing a proxy for understanding the potential receptor interactions of noracymethadol.

| Compound | Receptor Assay | Ki Value |

| Acetylmethadol | [3H]D-Ala2-Met-enkephalin Binding | 7.4 x 10⁻⁷ M |

| Noracetylmethadol | [3H]D-Ala2-Met-enkephalin Binding | 5.6 nM |

Comparative Preclinical Pharmacology with Other Opioid Analgesics and Analogs

Preclinical studies often compare the pharmacological properties of a new chemical entity to existing drugs to understand its relative potency and potential therapeutic advantages. Noracymethadol has been compared to other opioid analgesics, primarily morphine and its parent compound, methadone.

In a clinical trial involving postpartum patients, noracymethadol was reported to produce analgesia comparable to that of morphine. Notably, it was associated with a lower incidence of common opioid-related side effects such as nausea, dizziness, and drowsiness. This suggests a potentially more favorable therapeutic index for noracymethadol compared to morphine in this patient population.

The analgesic potency of opioids is often determined in preclinical animal models using assays such as the hot plate test or the tail-flick test. These tests measure the dose of a drug required to produce a defined analgesic effect, typically expressed as the ED50 (median effective dose). While specific ED50 values for noracymethadol from a wide range of comparative preclinical studies are not extensively documented in the available literature, data for structurally related compounds and other opioids provide a basis for comparison.

The active metabolites of LAAM, nor-LAAM and dinor-LAAM, have been shown to be more potent than the parent drug. In studies with the chronic spinal dog model, nor-LAAM was found to be 6 to 12 times more potent than LAAM in producing antinociception, and dinor-LAAM was 1.5 to 3 times as potent nih.gov. In the same model, nor-LAAM was approximately 9 times more potent than LAAM in suppressing spontaneous withdrawal in morphine-dependent dogs nih.gov.

The following table provides a comparative overview of the analgesic potency of various opioids, including compounds structurally related to noracymethadol, relative to morphine. It is important to note that these values can vary depending on the animal model and the specific analgesic test used.

| Opioid Analgesic | Animal Model | Analgesic Potency (Relative to Morphine = 1) |

| Methadone | Various | 1-4 |

| Fentanyl | Various | 50-100 |

| Hydromorphone | Various | 5-7 |

| Oxycodone | Various | 1.5-2 |

| Codeine | Various | 0.1-0.2 |

The prolonged duration of action of compounds like LAAM is attributed to its active metabolites boehringer-ingelheim.com. This pharmacokinetic property is a key differentiator from shorter-acting opioids like morphine. Given that noracymethadol is an acetyl ester of methadol, it is plausible that it also undergoes metabolic activation leading to a sustained analgesic effect.

Metabolic Pathways and Biotransformation

Gluconate Moiety Metabolism

The gluconate component of the compound is a derivative of glucose and enters into well-established metabolic pathways. In aqueous solutions, gluconic acid is in equilibrium with its cyclic ester, glucono delta-lactone. While a significant portion of administered gluconate may be excreted unchanged in the urine, the metabolized fraction is processed primarily through the hexose monophosphate shunt (HMS), also known as the pentose phosphate pathway. nih.govderangedphysiology.com

The entry of gluconate into the HMS is a two-step enzymatic process. First, glucose is oxidized by glucose dehydrogenase to yield gluconate. rsc.org Subsequently, the key enzyme gluconokinase catalyzes the phosphorylation of gluconate at the C-6 position to produce 6-phosphogluconate. nih.govresearchgate.net This product is a direct intermediate of the HMS. This metabolic route has been confirmed in animal models and is the computationally predicted pathway in humans. nih.gov The degradation of 6-phosphogluconate within the HMS contributes to the production of essential biomolecules, including ribose-5-phosphate for nucleotide synthesis and NADPH. researchgate.net

| Enzyme | Reaction Catalyzed | Metabolic Pathway |

|---|---|---|

| Glucose Dehydrogenase / Glucose Oxidase | Oxidation of β-D-glucose to D-glucono-δ-lactone (which hydrolyzes to gluconate) | Gluconate Shunt |

| Gluconokinase (GntK) | Phosphorylation of gluconate to 6-phosphogluconate | Entry into Hexose Monophosphate Shunt |

| 6-phosphogluconate dehydrogenase | Oxidative decarboxylation of 6-phosphogluconate | Hexose Monophosphate Shunt |

Biotransformation of the Noracymethadol Parent Compound

The parent compound, noracymethadol, as a synthetic opioid, is expected to undergo extensive biotransformation through Phase I and Phase II metabolic reactions, typical for this class of drugs. nih.gov These reactions primarily aim to increase the hydrophilicity of the compound to facilitate its renal excretion. nih.gov

N-dealkylation is a principal Phase I metabolic pathway for many opioids that possess N-alkyl groups. mdpi.communi.cz This reaction involves the cleavage of a carbon-nitrogen bond, catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform. oup.comforensicrti.org The process results in the formation of a secondary amine metabolite and an aldehyde. nih.gov For instance, morphine is N-demethylated to the less active normorphine, and methadone undergoes N-demethylation catalyzed by CYP3A4. mdpi.comoup.com Given the N,N-dimethylamino moiety in noracymethadol's structure, it is a prime candidate for sequential N-dealkylation, leading to the formation of N-desmethyl and N,N-didesmethyl metabolites.

Noracymethadol contains an acetate (B1210297) ester group, which is susceptible to hydrolysis by esterase enzymes. This Phase I reaction would yield a deacetylated metabolite with a free hydroxyl group.

This newly exposed hydroxyl group, along with the existing tertiary alcohol, becomes a target for Phase II conjugation reactions. nih.gov The most significant conjugation pathway for opioids is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). oup.comoup.com This process involves the covalent addition of a glucuronic acid molecule to the drug, forming a highly water-soluble glucuronide conjugate that can be easily excreted in the urine. nih.govcovachem.com Morphine, for example, is extensively metabolized to morphine-3-glucuronide and morphine-6-glucuronide. nih.gov Therefore, deacetylated noracymethadol is expected to be a substrate for UGT enzymes, leading to the formation of one or more glucuronide conjugates.

Role of Cytochrome P450 Enzymes in Opioid Metabolism (General Principles)

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of the vast majority of drugs, including most opioids. oup.commypcnow.org These enzymes are central to Phase I biotransformation reactions. nih.gov

The most critical CYP isoenzymes in opioid metabolism are CYP3A4 and CYP2D6, with contributions from others such as CYP2C9 and CYP2B6. nih.gov These enzymes catalyze oxidative reactions, including N- and O-dealkylation, which are crucial for the clearance of opioids like fentanyl, methadone, and codeine. oup.com

The activity of CYP enzymes can vary significantly among individuals due to genetic polymorphisms, particularly in CYP2D6. nih.gov This genetic variability can lead to different metabolic phenotypes, such as poor, intermediate, extensive, or ultrarapid metabolizers, which can affect the efficacy and safety profile of an opioid. nih.gov Furthermore, CYP enzymes are susceptible to inhibition or induction by co-administered drugs, creating a high potential for drug-drug interactions that can alter opioid plasma concentrations. oup.comoup.com

| CYP Isoform | Key Opioid Substrates | Common Metabolic Reaction |

|---|---|---|

| CYP3A4 | Fentanyl, Methadone, Oxycodone, Buprenorphine | N-Dealkylation, N-Demethylation |

| CYP2D6 | Codeine, Hydrocodone, Tramadol, Oxycodone | O-Demethylation (often for activation) |

| CYP2B6 | Methadone | N-Demethylation |

| CYP2C8 | Methadone, Morphine (minor) | N-Demethylation |

In Vitro Metabolic Stability and Clearance Studies (e.g., Human Liver Microsomes)

To predict the metabolic fate of a new chemical entity in humans, in vitro studies are essential. thermofisher.comwuxiapptec.com These assays assess the metabolic stability of a compound by incubating it with liver-derived systems. thermofisher.com The most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes. springernature.comnuvisan.com

Microsomes are subcellular fractions that contain a high concentration of Phase I CYP enzymes and some Phase II UGT enzymes, making them ideal for studying oxidative metabolism. nih.govlibretexts.org Hepatocytes, being intact liver cells, provide a more comprehensive model as they contain the full spectrum of metabolic enzymes and cofactors for both Phase I and Phase II reactions. thermofisher.com

In a typical metabolic stability assay, the test compound is incubated with either microsomes or hepatocytes, and samples are taken at various time points. The disappearance of the parent compound is monitored using analytical techniques like LC-MS/MS. springernature.com From these data, key pharmacokinetic parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint) can be calculated. thermofisher.comnuvisan.com These values are crucial for ranking compounds based on their metabolic lability and for scaling to predict in vivo human hepatic clearance. springernature.comnuvisan.com

| Time (minutes) | Percent Parent Compound Remaining |

|---|---|

| 0 | 100 |

| 5 | 85.2 |

| 15 | 61.1 |

| 30 | 37.5 |

| 60 | 14.0 |

| Calculated Parameters: | |

| In Vitro t½ (min): | 25.8 |

| Intrinsic Clearance (μL/min/mg protein): | 26.9 |

Interspecies Metabolic Differences in Opioid Compounds

The study of drug metabolism and its variations across species is a cornerstone of pharmacology and toxicology. Animal models are indispensable for predicting the pharmacokinetics and potential toxicity of new drugs in humans. However, significant interspecies differences exist in the expression, composition, and catalytic activities of drug-metabolizing enzymes, which can lead to profound variations in how a compound is processed. rug.nlresearchgate.net These differences are a major cause of discrepancies in drug efficacy and toxicity between laboratory animals and humans. rug.nlresearchgate.netnih.gov The metabolism of opioid compounds is particularly complex, involving a variety of enzymes and pathways that exhibit considerable species-specific variations.

Opioid biotransformation is generally categorized into Phase I and Phase II reactions. Phase I metabolism, primarily mediated by the Cytochrome P450 (CYP) family of enzymes, involves reactions like oxidation, reduction, and hydrolysis. nih.gov Phase II metabolism involves conjugation reactions, such as glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which render the metabolites more water-soluble for easier excretion. nih.gov Differences in the activity and prevalence of these enzyme families are the primary drivers of interspecies metabolic variability. rug.nlresearchgate.net

For instance, laboratory animals typically exhibit a much higher rate of drug elimination than humans, leading to different concentration-time profiles during testing. nih.gov This can affect the assessment of a drug's therapeutic and toxic effects. Understanding these metabolic divergences is crucial for the rational extrapolation of animal data to human clinical scenarios.

Detailed Research Findings

Research into the metabolism of various opioid analgesics has revealed distinct pathways and metabolite profiles in different species.

Methadone and Related Compounds: Noracymethadol is structurally related to methadone. The metabolism of methadone itself shows significant inter-individual and interspecies variability. In humans, methadone is primarily metabolized by CYP3A4 and CYP2B6, with contributions from CYP2C19, CYP2D6, and others. nih.govclinpgx.org The main metabolic pathway is N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). clinpgx.org While CYP3A4 metabolizes both R- and S-methadone, CYP2B6 and CYP2D6 preferentially metabolize S-methadone, whereas CYP2C19 shows preference for the active R-enantiomer. clinpgx.org Drug-drug interaction studies in human volunteers suggest that CYP2B6 is the major enzyme responsible for methadone metabolism in vivo. clinpgx.org The reliance on multiple CYP enzymes creates a high potential for drug interactions. nih.gov

Fentanyl and Analogs: Fentanyl and its derivatives undergo extensive metabolism that can vary between species. In a study on 3-methylfentanyl in rats, researchers identified nine Phase I metabolites and five corresponding Phase II metabolites. nih.gov The primary metabolic reaction was oxidative N-dealkylation, resulting in nor-3-methylfentanyl as the main metabolite. nih.gov In humans, metabolism of other fentanyl analogs like methoxyacetylfentanyl involves O-demethylation as a primary step, followed by N-dealkylation and hydroxylations. frontiersin.org For butyrfentanyl, the principal human metabolic enzymes are CYP2D6 and CYP3A4. frontiersin.org

Codeine and Oxycodone: Codeine is a prodrug that requires O-demethylation by CYP2D6 to be converted into its active form, morphine. nih.govresearchgate.net Oxycodone is metabolized by CYP3A4 to noroxycodone and by CYP2D6 to the potent opioid oxymorphone. nih.gov The activity of the CYP2D6 enzyme is highly variable in humans due to genetic polymorphisms, leading to classifications of individuals as poor, intermediate, normal, or ultra-rapid metabolizers. researchgate.net This genetic variability is a significant factor in human populations but may differ in prevalence and impact in animal species used for preclinical studies. For example, sex differences in oxycodone metabolism have been observed in Sprague-Dawley rats. biorxiv.org

The following tables summarize some of the key metabolic differences for select opioid compounds across species.

| Opioid Compound | Primary Pathway in Humans | Key Enzymes (Human) | Observed Pathways/Metabolites in Animal Models | Species |

|---|---|---|---|---|

| Methadone | N-demethylation | CYP2B6, CYP3A4, CYP2C19 clinpgx.org | N-demethylation to EDDP | General |

| Fentanyl | N-dealkylation | CYP3A4 nih.gov | N-dealkylation, hydroxylation, amide hydrolysis frontiersin.org | Rat, Mouse |

| 3-Methylfentanyl | N/A (Not clinically used) | N/A | Oxidative N-dealkylation to nor-3-methylfentanyl nih.gov | Rat |

| Morphine | Glucuronidation | UGT2B7 nih.gov | Formation of M3G and M6G | General |

| Codeine | O-demethylation (to Morphine) | CYP2D6 nih.govresearchgate.net | Metabolism to morphine | General |

| Oxycodone | N-demethylation; O-demethylation | CYP3A4, CYP2D6 nih.gov | Metabolism to noroxycodone and oxymorphone biorxiv.org | Rat |

| Parent Compound | Major Metabolite(s) | Metabolite Activity | Interspecies Significance |

|---|---|---|---|

| Methadone | EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) | Inactive clinpgx.org | The rate of formation can vary, but the primary metabolite is consistently inactive across species studied. |

| Acetylmethadol | Noracetylmethadol, Dinoracetylmethadol | Active (More potent than parent) nih.gov | The formation of more potent normetabolites significantly alters the drug's effect, a factor that must be carefully evaluated in animal models. nih.gov |

| Morphine | Morphine-6-Glucuronide (M6G) Morphine-3-Glucuronide (M3G) | M6G: Active, potent analgesic nih.gov M3G: Inactive, potentially neuroexcitatory nih.gov | The ratio of M6G to M3G production can differ, potentially altering the balance of analgesic and adverse effects between species. |

| Codeine | Morphine | Active (Primary source of analgesia) | Efficacy is highly dependent on CYP2D6 activity, which varies significantly among species and even between strains of the same species. researchgate.net |

| Oxycodone | Oxymorphone | Active, potent analgesic | The contribution of oxymorphone to overall analgesia is debated and may differ based on species-specific CYP2D6 activity. nih.gov |

Advanced Research Methodologies and Theoretical Frameworks

Bioinformatics Approaches in Opioid Receptor Research

Bioinformatics provides essential tools for understanding the structural and functional aspects of opioid receptor interactions at a molecular level. In the absence of extensive experimental data for every compound, computational models serve as a critical resource for predicting the behavior of ligands like noracymethadol.

Key bioinformatics techniques applied in opioid research include:

Homology Modeling: Since experimental crystal structures are not available for all receptor conformations, homology modeling is used to build three-dimensional models of opioid receptors (mu, delta, and kappa) based on their amino acid sequence and the known structures of related proteins, such as rhodopsin. nih.gov These models are crucial for subsequent docking and simulation studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. doaj.org For a compound like noracymethadol, docking simulations can identify the most likely binding pose within the mu-opioid receptor's active site, estimate the binding affinity, and highlight key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. doaj.orgplos.org This approach is valuable for predicting the potency of new synthetic opioids and understanding their structure-activity relationships. plos.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com By simulating the movements of atoms, researchers can analyze the stability of the binding pose predicted by docking, observe conformational changes in the receptor upon ligand binding, and understand the mechanics of receptor activation. doaj.orgmdpi.com

These computational methods allow for the systematic investigation of how structural modifications to a molecule like noracymethadol could alter its binding affinity and efficacy, thereby guiding the development of novel analgesics. nih.gov

| Technique | Description | Application to Noracymethadol Research |

|---|---|---|

| Homology Modeling | Creates 3D structural models of a protein (e.g., opioid receptor) based on the structure of a related, experimentally determined protein. nih.gov | Generate a high-quality 3D model of the mu-opioid receptor for further computational analysis. |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule (ligand) within the binding site of a target protein. doaj.orgplos.org | Predict how noracymethadol fits into the mu-opioid receptor and estimate its binding strength. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time, revealing the dynamic behavior of the ligand-receptor complex. mdpi.com | Assess the stability of the noracymethadol-receptor interaction and observe receptor activation mechanisms. |

Network Pharmacology Analysis for Elucidating Molecular Mechanisms

Network pharmacology offers a systems-level perspective to understand the effects of drugs, shifting from the "one drug, one target" paradigm to a more holistic "multi-compound, multi-target" approach. healthcare-bulletin.co.uknih.gov This is particularly relevant for opioids, which can modulate numerous downstream signaling pathways.

A network pharmacology analysis for a compound like noracymethadol would typically involve:

Target Identification: Identifying potential protein targets of the drug using databases that link chemical structures to biological targets, such as DrugBank, STITCH, and Swiss Target Prediction. nih.govmdpi.com While the primary target is the mu-opioid receptor, this step can uncover potential off-target interactions.

Network Construction: Building a drug-target-disease interaction network. Protein-protein interaction (PPI) databases like STRING and BioGRID are used to identify proteins that interact with the drug's primary targets, creating a complex network of biological relationships. healthcare-bulletin.co.uk

Functional Enrichment Analysis: Using resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) to analyze the network and identify biological pathways and processes that are significantly affected by the drug. healthcare-bulletin.co.ukmdpi.com This can elucidate the molecular mechanisms underlying not only the analgesic effects but also other systemic impacts.

This methodology allows researchers to generate hypotheses about the broader biological effects of noracymethadol beyond its direct interaction with opioid receptors, potentially identifying novel therapeutic applications or explaining complex side effect profiles. nih.gov

| Database | Type of Data | Purpose in Research |

|---|---|---|

| DrugBank | Drug and drug target information nih.gov | Identify known and predicted targets for a given compound. |

| STRING | Protein-protein interaction data healthcare-bulletin.co.uk | Construct interaction networks to find secondary and tertiary effects. |

| KEGG | Pathway maps for molecular interactions healthcare-bulletin.co.uk | Identify biological pathways modulated by the drug's targets. |

| Gene Ontology (GO) | Functional annotation of genes and proteins healthcare-bulletin.co.uk | Understand the biological processes and molecular functions associated with drug targets. |

Pharmacogenomics and Genetic Variability in Opioid Response

Pharmacogenomics studies how genetic variations among individuals affect their response to drugs. uspharmacist.com The clinical response to opioids shows significant interindividual variability, which can be attributed in part to genetic polymorphisms in genes related to drug metabolism, transport, and targets. painphysicianjournal.comnih.govworldsiva.org

Key genes influencing opioid response include:

CYP2D6: This gene encodes a crucial cytochrome P450 enzyme responsible for the metabolism of many opioids, including codeine and tramadol. nih.gov Genetic variants can lead to different metabolic phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers. wolterskluwer.comnih.gov For opioids that are pro-drugs, poor metabolizers may experience reduced analgesia, while ultrarapid metabolizers face a higher risk of toxicity. wolterskluwer.comovid.com

OPRM1: This gene encodes the mu-opioid receptor, the primary target for most opioid analgesics. nih.gov The single nucleotide polymorphism (SNP) A118G (rs1799971) is one of the most studied variants and has been associated with differences in opioid requirements and efficacy, although findings across studies can be inconsistent. uspharmacist.compainphysicianjournal.com

COMT: The catechol-O-methyltransferase gene is involved in the modulation of pain perception and dopamine (B1211576) signaling. nih.gov Polymorphisms in COMT can influence pain sensitivity and, consequently, the required dose of an opioid for effective analgesia. uspharmacist.com

ABCB1: This gene encodes P-glycoprotein, an efflux transporter that limits the entry of drugs into the central nervous system. nih.gov Variations in ABCB1 could potentially alter the brain concentrations of opioids that are substrates for this transporter, though its clinical impact on opioid response remains an area of active research. painphysicianjournal.comovid.com

While specific pharmacogenomic studies on noracymethadol are not widely available, its status as a synthetic opioid suggests that its metabolism and efficacy could be influenced by these and other genetic variants.

| Gene | Function | Impact of Genetic Variation on Opioid Therapy |

|---|---|---|

| CYP2D6 | Metabolizes many opioids to their active or inactive forms. nih.gov | Alters drug concentrations, affecting both efficacy and risk of toxicity. wolterskluwer.com Poor metabolizers may have reduced analgesia from certain opioids. ovid.com |

| OPRM1 | Encodes the mu-opioid receptor, the primary drug target. uspharmacist.com | May alter receptor expression or function, potentially affecting opioid dose requirements. painphysicianjournal.com |

| COMT | Enzyme involved in catecholamine pathways that modulate pain. uspharmacist.com | Can influence an individual's baseline pain sensitivity and subsequent analgesic needs. nih.gov |

| ABCB1 | Encodes the P-glycoprotein transporter, which controls drug access to the brain. nih.gov | May influence the concentration of opioids in the central nervous system, though clinical evidence is inconsistent. ovid.com |

Systems Biology Perspectives on Opioid Pharmacology

Systems biology and its application in pharmacology, known as Quantitative Systems Pharmacology (QSP), integrate experimental data with computational modeling to understand the complex, dynamic interactions of a drug within the entire biological system. nih.gov This approach moves beyond the analysis of single pathways to model how multiple biological processes interact across different scales, from molecules and cells to tissues and the whole organism.

In opioid research, a systems biology perspective can:

Model Complex Signaling Networks: Opioid receptors activate multiple intracellular signaling pathways, including both G protein-dependent and β-arrestin-mediated pathways. nih.gov QSP models can simulate these complex networks to understand how different opioids may preferentially activate one pathway over another (biased agonism), a concept being explored for developing safer analgesics. nih.gov

Integrate Multi-Omics Data: By combining data from genomics, proteomics, and metabolomics, systems biology can provide a comprehensive picture of the cellular response to opioids.

For noracymethadol, a systems biology approach could be used to build a predictive model of its effects by integrating its known receptor interactions with data on downstream signaling, metabolic pathways, and pharmacogenomic influences. This would provide a more complete understanding of its pharmacological profile. nih.gov

Development of Novel Analytical Methodologies for Opioid Research

The rapid emergence of novel synthetic opioids (NSOs) necessitates the continuous development of advanced analytical methods for their detection and quantification in various biological and non-biological matrices. nationalacademies.org These methodologies are crucial for forensic toxicology, clinical monitoring, and pharmacological research.

Recent advancements in analytical technologies include:

High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF-MS) or Orbitrap-MS have become indispensable. HRMS provides high mass accuracy and resolution, allowing for the confident identification of unknown compounds and their metabolites without the need for a specific reference standard, which is critical for the analysis of new, uncharacterized NSOs. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains the gold standard for the quantification of known opioids due to its high sensitivity, specificity, and robustness. Modern instruments allow for the detection of highly potent opioids, like fentanyl analogs, at very low concentrations (sub-μg/L). nih.gov

Miniaturization and High-Throughput Screening: There is a trend toward using smaller sample volumes, which is made possible by the increased sensitivity of modern instrumentation. nih.gov This facilitates high-throughput analysis, which is essential in both clinical and research settings.

These advanced methods are essential for characterizing the pharmacokinetics of compounds like noracymethadol, identifying its metabolites, and ensuring its accurate detection in forensic investigations. nih.gov

| Methodology | Primary Use | Advantages | Limitations |

|---|---|---|---|

| Immunoassay | Initial screening | Fast, high-throughput, cost-effective. nih.gov | Prone to cross-reactivity (false positives); may not detect novel compounds. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmation and quantification | High chromatographic resolution, extensive libraries for identification. | Requires derivatization for non-volatile compounds; thermal degradation risk. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Targeted quantification nih.gov | High sensitivity and specificity, suitable for a wide range of compounds. | Requires reference standards for each analyte; less effective for unknown identification. |

| High-Resolution Mass Spectrometry (HRMS) | Screening for unknown compounds nih.govnih.gov | High mass accuracy allows for identification without reference standards; retrospective data analysis. | Higher instrument cost; data processing can be complex. |

Q & A

Q. What analytical methodologies are recommended for quantifying Noracymethadol gluconate in biological matrices, and how do they address matrix interference?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high specificity and sensitivity. To mitigate matrix interference, researchers should employ solid-phase extraction (SPE) for sample cleanup and use deuterated internal standards to correct for ion suppression or enhancement effects . Validation parameters (e.g., recovery rates, limit of detection) must adhere to ICH guidelines to ensure reproducibility.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Orthogonal experimental design (e.g., Taguchi or Box-Behnken methods) allows systematic optimization of reaction parameters (temperature, pH, stoichiometry). For example, a 3-factor, 3-level design can identify interactions between variables affecting yield. Post-synthesis purification via recrystallization or column chromatography should be validated using differential scanning calorimetry (DSC) to confirm crystallinity and purity .

Q. What are the critical stability-indicating assays for this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation products using forced degradation protocols (acid/base hydrolysis, oxidative stress). UV-spectrophotometry or LC-MS can track decomposition kinetics. Statistical analysis (e.g., Arrhenius modeling) predicts shelf life, while ANOVA identifies significant degradation pathways .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across preclinical studies be resolved?

Contradictions in bioavailability or half-life may stem from species-specific metabolic pathways or dosing regimens. A meta-analysis using PRISMA guidelines can harmonize data by stratifying studies based on animal models (e.g., rodents vs. primates) and administration routes. Bayesian hierarchical modeling quantifies variability sources, while in vitro hepatocyte assays clarify interspecies metabolic differences .

Q. What experimental designs are suitable for evaluating this compound’s opioid receptor binding kinetics while minimizing bias?

Radioligand displacement assays (e.g., using [³H]-naloxone) should adopt double-blinded protocols with negative controls (e.g., μ-opioid receptor knockout models) to confirm specificity. Data normalization to Bmax (receptor density) and Kd (affinity) reduces inter-experiment variability. For time-resolved kinetics, surface plasmon resonance (SPR) provides real-time association/dissociation rates .

Q. How should researchers address discrepancies in in vivo efficacy studies of this compound for pain management?

Contradictory outcomes (e.g., analgesia vs. hyperalgesia) may arise from dose-dependent receptor internalization or genetic polymorphisms in opioid pathways. A PICOT framework refines study design:

- P (Population): Genetically stratified animal models (e.g., CRISPR-edited μ-opioid receptors).

- I (Intervention): Dose-escalation protocols with pharmacokinetic-pharmacodynamic (PK/PD) modeling.

- C (Comparison): Active comparator (e.g., methadone) with equipotent dosing.

- O (Outcome): Quantitative sensory testing (QST) for analgesic thresholds.

- T (Time): Chronic vs. acute dosing timelines .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogenous cohorts?

Mixed-effects models (e.g., nonlinear regression with random slopes/intercepts) account for individual variability. For small sample sizes, bootstrapping or Monte Carlo simulations improve confidence intervals. Sensitivity analyses (e.g., leave-one-out cross-validation) identify outliers influencing EC50 estimates .

Methodological Resources

- Data Collection : Use REDCap or LabKey for electronic data capture, ensuring audit trails and 21 CFR Part 11 compliance .

- Ethical Compliance : Document chemical safety (e.g., LD50, MSDS) and IRB protocols for in vivo studies per ICMJE guidelines .

- Literature Review : Systematically search PubMed, Embase, and grey literature using Boolean operators (e.g., "this compound" AND "pharmacokinetics") with exclusion filters for non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.